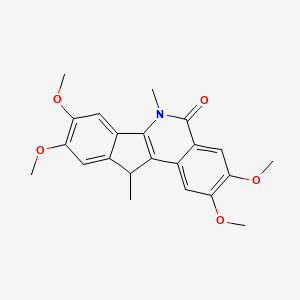
(+-)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is a complex organic compound with the molecular formula C16H13NO. It is a member of the indenoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride with 2-(bromomethyl)benzonitrile . This reaction is facilitated by the presence of a base such as potassium hydroxide (KOH), leading to the formation of the desired indenoisoquinoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one exerts its effects involves the inhibition of topoisomerase I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, making this compound a potential anticancer agent. The molecular targets and pathways involved include the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of DNA strands.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]isoquinolines: These compounds share a similar core structure and are also known for their biological activities, particularly as topoisomerase I inhibitors.
Camptothecin: Another topoisomerase I inhibitor, camptothecin, has a different structure but similar biological activity.
Uniqueness
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to inhibit topoisomerase I with a different mechanism compared to other inhibitors like camptothecin highlights its potential as a novel therapeutic agent.
Properties
CAS No. |
125455-90-5 |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H23NO5/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2/h7-11H,1-6H3 |
InChI Key |
MOUPCSKJANDCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
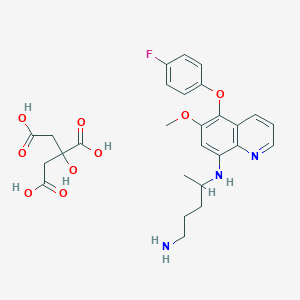
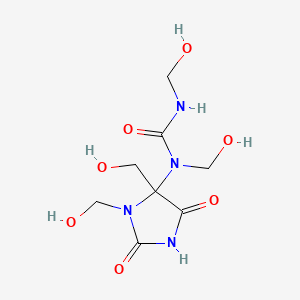
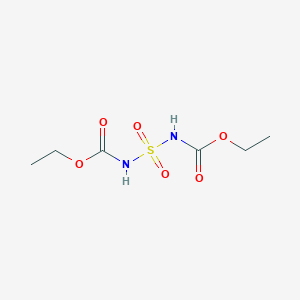
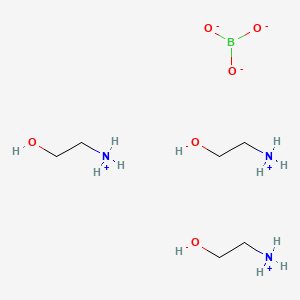

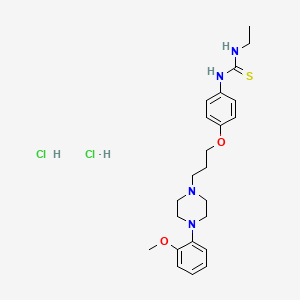
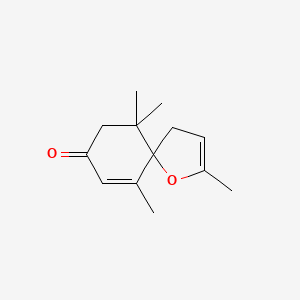
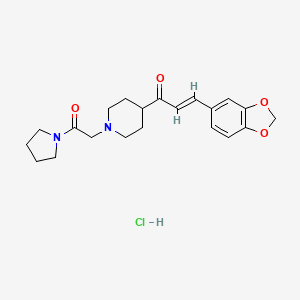
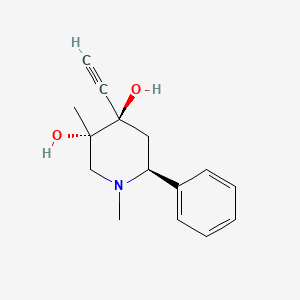
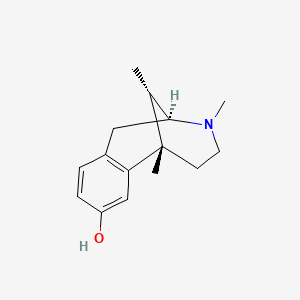
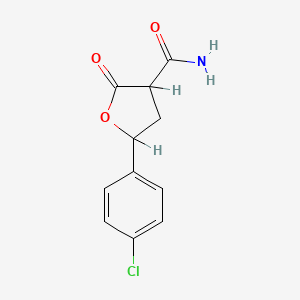
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
